N-Caproyl dopamine

Description

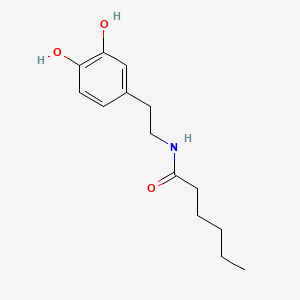

N-Caproyl dopamine (N-hexanoyl dopamine) is a synthetic dopamine derivative where a caproyl (hexanoyl) group is conjugated to the amine moiety of dopamine. For instance, dopamine derivatives like N-arachidonoyl dopamine (AA-DA) and N-oleoyldopamine demonstrate that acylation alters pharmacokinetics, receptor interactions, and enzymatic stability .

Key characteristics inferred for this compound:

Properties

CAS No. |

930050-18-3 |

|---|---|

Molecular Formula |

C14H21NO3 |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]hexanamide |

InChI |

InChI=1S/C14H21NO3/c1-2-3-4-5-14(18)15-9-8-11-6-7-12(16)13(17)10-11/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18) |

InChI Key |

ODJNGBZDRBDOLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-caproyl dopamine involves a multi-step process. One of the scalable synthetic methods includes the following steps :

Preparation of Caproic Acid Chloride: Caproic acid is reacted with thionyl chloride to form caproic acid chloride.

Schotten–Baumann Acylation: L-proline is acylated with the prepared caproic acid chloride.

Esterification of L-Tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.

Condensation Reaction: The final step involves the condensation of the carboxylate group of the acylated L-proline with the amine group of the esterified L-tyrosine using isobutylchloroformate in dimethylformamide (DMF).

Chemical Reactions Analysis

N-caproyl dopamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are reactive intermediates.

Reduction: The compound can be reduced to form catechols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used. The reactions typically occur under mild to moderate conditions.

Major Products: The major products formed include quinones, catechols, and substituted aromatic compounds.

Scientific Research Applications

N-caproyl dopamine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various dopamine derivatives.

Biology: The compound is studied for its role in modulating dopamine metabolism and synthesis in the brain.

Medicine: It has potential therapeutic applications as a neuroleptic and neuroprotective agent.

Mechanism of Action

The mechanism of action of N-caproyl dopamine involves its interaction with the dopaminergic system. It increases the levels of dopamine and its metabolites, such as homovanillic acid and dioxyphenylalanine, in the brain. This stimulation of dopamine turnover is similar to the effects of atypical neuroleptics and neurotensin . The compound targets dopamine receptors and modulates various signaling pathways involved in neuroprotection and neuroleptic activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Acylated dopamine derivatives share a core dopamine structure but differ in their acyl chains, influencing their physicochemical behavior:

Key Observations :

- Longer acyl chains (e.g., AA-DA, oleoyl) drastically increase Log P, favoring lipid membrane integration but reducing aqueous solubility.

Receptor Binding and Functional Activity

highlights that arylpiperazine dopamine analogs exhibit selectivity for D3 receptors over D2, with binding affinities (Ki) ranging from 0.3 nM to 50 nM depending on substituents .

Enzymatic Stability and Dopamine Release :

- Compound 7 (a phenylpropionamide dopamine derivative): Enzymatically cleaved in rat brain homogenate with a half-life of 460 minutes, releasing free dopamine .

- N-Oleoyldopamine: Metabolized by fatty acid amide hydrolase (FAAH), linking its activity to endocannabinoid and TRPV1 pathways .

This compound likely follows similar enzymatic pathways, with cleavage kinetics dependent on tissue-specific esterase/amidase activity.

Pharmacological and Therapeutic Implications

- Neurodegenerative Diseases : associates reduced dopamine levels with Alzheimer’s disease (AD). Prodrugs like this compound could enhance central dopamine delivery, though receptor subtype selectivity (e.g., D1 vs. D2) must be considered .

- Peripheral Effects: and note dopaminergic markers in lymphocytes, suggesting acylated dopamine derivatives may modulate immune responses .

- Addiction Potential: warns that compounds altering dopamine dynamics (e.g., 3,4-CTMP) risk addiction, underscoring the need for controlled release in prodrug design .

Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | Balanced lipophilicity; prodrug stability | Limited direct data on metabolism/toxicity |

| AA-DA | Dual endocannabinoid/dopamine signaling | High Log P limits systemic distribution |

| N-Oleoyldopamine | TRPV1 activation; anti-inflammatory effects | Complex synthesis; niche applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.